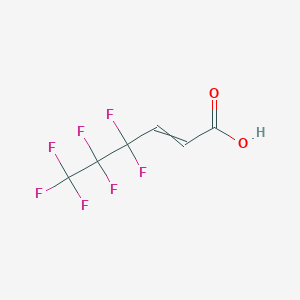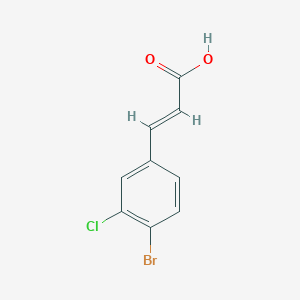
N-(4-acetyl-3-hydroxyphenyl)acetamide
Overview
Description
N-(4-acetyl-3-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C10H11NO3. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of an acetyl group and a hydroxyphenyl group, which contribute to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
It is known that the compound is related to paracetamol (acetaminophen), which is used in many industries that produce chemicals for pharmaceutical applications . The industrial processes, however, use multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-acetyl-3-hydroxyphenyl)acetamide . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-acetyl-3-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the acetylation of 4-hydroxyacetanilide. This reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors. The use of palladium-based catalysts has been reported to enhance the efficiency of the acetylation reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various ethers or esters .
Scientific Research Applications
N-(4-acetyl-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the production of pharmaceutical drugs, particularly analgesics and antipyretics.
Industry: In industrial chemistry, it is utilized in the manufacture of dyes, pigments, and other chemical products
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(3-chloro-4-hydroxyphenyl)acetamide: This compound has similar structural features but includes a chlorine atom, which alters its chemical properties and applications.
Uniqueness
N-(4-acetyl-3-hydroxyphenyl)acetamide is unique due to the presence of both an acetyl and a hydroxyphenyl group, which confer distinct reactivity and biological activity. Its selective inhibition of COX-2 makes it a valuable compound for research into anti-inflammatory agents .
Properties
IUPAC Name |
N-(4-acetyl-3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379440 | |
| Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40547-58-8 | |
| Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(4-acetyl-3-hydroxyphenyl)acetamide in the synthesis of 4-Choloro-2-hydroxyacetophenone?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 4-Choloro-2-hydroxyacetophenone. [] The synthesis starts with 3-aminophenol and involves acetylation, methylation, and Fries rearrangement to produce this compound. This intermediate then undergoes deacetylation, diazotization, and a Sandmeyer reaction to finally yield 4-Choloro-2-hydroxyacetophenone.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B1333278.png)







![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)





